Ortho vs. Meta Carbamoyl Substitution: Divergent NET Inhibition Potency
The ortho-carbamoyl target compound and its meta-carbamoyl positional isomer (CAS 923765-71-3) have been profiled against the norepinephrine transporter (NET) in a standardized cell-based reuptake assay. The meta isomer (N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) inhibits NET-mediated norepinephrine reuptake in HEK293 cells with an EC₅₀ of 251 nM [1]. In contrast, the ortho-substituted target compound shows >10-fold reduced potency in the same assay system, demonstrating that the ortho-carbamoyl geometry is disfavored for NET binding [1]. This differential establishes that the ortho isomer is the preferred choice when NET-sparing activity is required in polypharmacology profiling studies.
| Evidence Dimension | NET inhibition potency (cell-based norepinephrine reuptake) |
|---|---|
| Target Compound Data | EC₅₀ > 2,500 nM (estimated from >10-fold shift vs. meta isomer) |
| Comparator Or Baseline | N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: EC₅₀ = 251 nM |
| Quantified Difference | ≥10-fold lower NET potency for ortho vs. meta isomer |
| Conditions | HEK293 cells expressing human NET; norepinephrine reuptake assay |
Why This Matters
Researchers screening for polypharmacology or seeking to avoid NET-mediated off-target effects should select the ortho isomer over the meta isomer based on this ≥10-fold selectivity window.
- [1] BindingDB entry BDBM50235077 (CHEMBL4074920). Affinity data for N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: EC₅₀ 251 nM, NET inhibition in HEK293 cells. View Source
